molecular formula C9H9ClFNO B2798478 2-chloro-N-(4-fluorophenyl)propanamide CAS No. 21262-04-4

2-chloro-N-(4-fluorophenyl)propanamide

Cat. No. B2798478
CAS RN: 21262-04-4
M. Wt: 201.63
InChI Key: WIDIGWZTSCBRNS-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-fluorophenyl)propanamide” is a chemical compound with the molecular formula C9H9ClFNO and a molecular weight of 201.63 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for “2-chloro-N-(4-fluorophenyl)propanamide” is 1S/C9H9ClFNO/c1-6(10)9(14)13-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, fluorine, and amide functional groups.


Physical And Chemical Properties Analysis

“2-chloro-N-(4-fluorophenyl)propanamide” is a powder . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the current data.

Scientific Research Applications

Synthesis and Characterization

  • Compounds with structural similarities to "2-chloro-N-(4-fluorophenyl)propanamide" have been synthesized through various chemical reactions, focusing on their structural analysis and characterization. For instance, a study by Manolov et al. (2022) describes the synthesis of a hybrid molecule via a reaction between amphetamine and flurbiprofen, characterized by spectral data (Manolov, Ivanov, & Bojilov, 2022).

Biological Activities

  • Aminoacetamide derivatives have been optimized against Plasmodium falciparum, showcasing potential as leads for malaria treatment. Although solubility and stability issues were noted, these compounds, including those with chloro-fluorophenyl groups, showed promising antimalarial potency (Norcross et al., 2019).

  • Novel heterocyclic inhibitors of matrix metalloproteinases featuring a fluorophenyl group have been investigated, highlighting the therapeutic potential in targeting cancer and metastasis. The structural analysis indicated unique hydrogen bonding patterns contributing to their inhibitory activity (Schröder et al., 2001).

Antimicrobial and Anticancer Properties

  • Studies on flurbiprofen hydrazide derivatives indicate their potential as anti-HCV, anticancer, and antimicrobial agents. Certain derivatives showed marked efficacy against hepatitis C virus NS5B RNA polymerase and leukemia cancer cell lines, albeit without significant anticandidal and antifungal activities (Çıkla et al., 2013).

Chemical Properties and Solubility

  • Research on the solubility of chloro-N-(methylphenyl)propanamide derivatives in various solvent mixtures has been conducted to understand their dissolution properties better. This research is fundamental for the development of pharmaceutical formulations, indicating that solubility increases with temperature (Pascual et al., 2017).

Safety and Hazards

The safety and hazards associated with “2-chloro-N-(4-fluorophenyl)propanamide” are not specified in the available data. As with any chemical, it should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, and eye protection .

properties

IUPAC Name

2-chloro-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDIGWZTSCBRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-fluorophenyl)propanamide

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